3-Phenylcyclopent-2-en-1-ol
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Overview
Description
3-Phenylcyclopent-2-en-1-ol is an organic compound with the molecular formula C11H12O It features a cyclopentene ring with a phenyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylcyclopent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopent-2-enone under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylcyclopent-2-en-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Phenylcyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Phenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-ol: Lacks the phenyl group, resulting in different chemical properties.
Phenylcyclopentane: Saturated analog with different reactivity.
Cyclopent-2-en-1-one: Ketone derivative with distinct chemical behavior.
Uniqueness
3-Phenylcyclopent-2-en-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclopentene ring.
Properties
CAS No. |
19926-46-6 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-phenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8,11-12H,6-7H2 |
InChI Key |
OFUCNPVOTCEASP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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